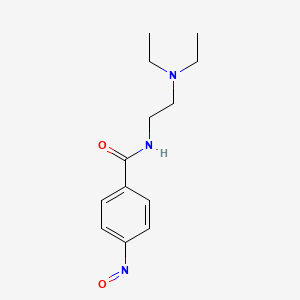

4-Nitrosoprocainamide

Description

Significance of Investigating Metabolically Formed Chemical Intermediates

The study of drug metabolism is a cornerstone of pharmacology and toxicology, focusing on how living organisms modify foreign compounds (xenobiotics). wikipedia.org While these metabolic processes, often occurring in phases, generally aim to convert drugs into more water-soluble forms to facilitate their excretion, they can sometimes produce highly reactive chemical intermediates. researchgate.netdergipark.org.tr These reactive metabolites, rather than the parent drug, are often the underlying cause of various toxic effects. researchgate.net

The formation of these intermediates is a critical mechanism in foreign compound-mediated toxicity. researchgate.net Enzymes, such as cytochrome P450 oxidases, introduce reactive groups into xenobiotics during Phase I metabolism. wikipedia.org In some instances, this bioactivation converts relatively inert drug molecules into chemically reactive electrophiles. nih.gov These electrophilic metabolites can then form covalent bonds with essential cellular macromolecules like proteins and DNA, leading to cellular damage, disruption of protein function, and potentially initiating toxic or immunologic responses. nih.govresearchgate.net The occurrence of idiosyncratic adverse drug reactions, which are unpredictable and not identified in standard preclinical studies, is often linked to the metabolic activation of drugs into these reactive species. researchgate.net Therefore, a thorough investigation into the formation, reactivity, and fate of such intermediates is essential for understanding and predicting drug toxicity, optimizing drug design, and ensuring patient safety. nih.govresearchgate.net

Historical Context of Research on Procainamide (B1213733) Metabolites and Their Biological Interactions

Procainamide was developed as an antiarrhythmic drug and approved by the US FDA on June 2, 1950. wikipedia.org Its development was spurred by the need for an alternative to quinidine (B1679956) and a more stable analog to procaine (B135), which was limited by its rapid enzymatic hydrolysis and central nervous system side effects. wikipedia.orgfda.gov Researchers created procainamide by substituting the ester linkage in procaine with an amide group, which conferred a longer half-life. wikipedia.org

Early on, it was recognized that procainamide undergoes significant metabolism in the body. fda.gov The most important metabolic pathway identified was the acetylation of its primary aromatic amine group to form N-acetylprocainamide (NAPA), a reaction catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme. fda.govnih.gov NAPA itself was found to be an active metabolite with antiarrhythmic properties, specifically Class III activity, and a longer half-life than the parent drug. fda.govscielo.brnih.gov This discovery was significant because the rate of acetylation varies among individuals ("fast" vs. "slow" acetylators), affecting the ratio of procainamide to NAPA and influencing both therapeutic and adverse effects. fda.gov

The clinical use of procainamide was hampered by a high incidence of drug-induced lupus erythematosus, observed in 25-30% of patients on long-term therapy. nih.gov This adverse effect was linked to the aromatic amino group of procainamide, as acetylation to NAPA appeared to block this lupus-inducing effect. nih.gov This observation directed research focus toward other, non-acetylated metabolites that could be responsible for the toxicity. researchgate.netnih.gov Subsequent studies identified N-oxidation of the primary aromatic amine as another important metabolic pathway, leading to the formation of procainamide hydroxylamine (B1172632) (PAHA). nih.gov This N-hydroxylation is primarily carried out by the cytochrome P450 enzyme CYP2D6. researchgate.netnih.gov The hydroxylamine metabolite was found to be a precursor to further reactive species, shifting the scientific inquiry towards these N-oxidized products as potential culprits in procainamide-induced autoimmunity. nih.govresearchgate.net

Scope of Academic Inquiry into 4-Nitrosoprocainamide as a Bioactive Species

Academic investigation into this compound (NOPA) positions it as a key reactive metabolite in the toxicity associated with its parent drug, procainamide. researchgate.net Research suggests that NOPA is not formed directly from procainamide but is an oxidation product of procainamide hydroxylamine (PAHA). nih.govpitt.edu The formation of PAHA is catalyzed by enzymes like CYP2D6 and peroxidases found in neutrophils. researchgate.netjci.org PAHA can then be oxidized to the nitroso species, NOPA. nih.gov

NOPA has been characterized as a highly reactive electrophilic intermediate. researchgate.net Its reactivity is central to the hypothesis that it plays a significant role in the etiology of procainamide-induced lupus. researchgate.net Unlike the parent compound, which does not readily bind to macromolecules, reactive metabolites like NOPA are capable of forming covalent bonds with cellular components. researchgate.net Studies have shown that nitrosoprocainamide is particularly reactive towards histone proteins, which aligns with the specificity of antinuclear antibodies seen in patients with procainamide-induced lupus. researchgate.net

The scientific inquiry has involved several key areas:

Synthesis and Detection: To study its properties, methods for the electrochemical synthesis of nitrosoprocainamide from its PAHA precursor have been developed, achieving high conversion efficiencies. nih.gov

Reactivity Studies: Investigations have explored the reactions between NOPA and various biological molecules. These studies found that NOPA readily reacts with antioxidants such as cysteine and glutathione (B108866). nih.gov The reaction with glutathione is considered a detoxification pathway, as it scavenges the reactive NOPA, forming a stable conjugate and preventing it from binding to critical tissue components. researchgate.net

Biological Effects: In vitro studies using murine spleen cells demonstrated that N-oxidized metabolites, including the nitroso form, are the active immunopharmacologic agents, rather than procainamide itself. nih.gov The cytotoxicity of PAHA and by extension, its oxidation product NOPA, has been established in various cell lines. researchgate.netjci.org The aromatic amine moiety, which is the precursor to the nitroso group, is a known structural alert for potential mutagenicity. researchgate.net While extensive genotoxicity studies specifically on NOPA are limited in the provided context, many nitrosamines are recognized as mutagens and potent carcinogens, often requiring metabolic activation to exert their effects. nih.govnih.govnih.gov

The table below summarizes the key metabolites of procainamide and the enzymes involved in their formation.

| Metabolite | Precursor Compound | Key Metabolic Reaction | Primary Enzyme(s) | Associated Effect/Significance |

| N-acetylprocainamide (NAPA) | Procainamide | Acetylation | N-acetyltransferase 2 (NAT2) | Active antiarrhythmic metabolite; considered less toxic than procainamide. fda.govnih.gov |

| Procainamide Hydroxylamine (PAHA) | Procainamide | N-hydroxylation | Cytochrome P450 (CYP2D6), Peroxidases | Cytotoxic metabolite; precursor to this compound. researchgate.netnih.govjci.org |

| This compound (NOPA) | Procainamide Hydroxylamine | Oxidation | (Non-enzymatic or further enzymatic) | Highly reactive metabolite; implicated in procainamide-induced lupus via covalent binding to proteins. researchgate.netnih.govresearchgate.net |

| Desethylprocainamide | Procainamide | Dealkylation | Not specified | A dealkylated metabolite. nih.gov |

| N-acetyl-desethylprocainamide | N-acetylprocainamide | Dealkylation | Not specified | A dealkylated metabolite of NAPA. nih.gov |

Structure

3D Structure

Properties

CAS No. |

95576-28-6 |

|---|---|

Molecular Formula |

C13H19N3O2 |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-nitrosobenzamide |

InChI |

InChI=1S/C13H19N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,17) |

InChI Key |

HVBDBNBRWGIRLT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O |

Other CAS No. |

95576-28-6 |

Synonyms |

4-nitrosoprocainamide |

Origin of Product |

United States |

Formation and Biotransformation Pathways of 4 Nitrosoprocainamide

Enzymatic N-Oxidation Pathways from Procainamide (B1213733) Precursors

The journey from the parent drug, procainamide, to 4-nitrosoprocainamide involves critical enzymatic N-oxidation steps. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.

Role of N-Hydroxylprocainamide in this compound Formation

The initial and rate-limiting step in the formation of this compound is the N-hydroxylation of the primary aromatic amine of procainamide to form N-hydroxylprocainamide. nih.govresearchgate.net This hydroxylamine (B1172632) metabolite is highly reactive and serves as the direct precursor to this compound. nih.govresearchgate.net The formation of N-hydroxylprocainamide is a critical bioactivation step, as this intermediate is more susceptible to further oxidation.

The subsequent conversion of N-hydroxylprocainamide to the nitroso derivative, this compound, can occur through auto-oxidation. researchgate.net This process involves a two-electron oxidation of the N-hydroxylamine metabolite. researchgate.net The instability of N-hydroxylprocainamide and its propensity to oxidize to the nitroso form underscore the importance of this initial enzymatic N-hydroxylation step. nih.gov

Specificity and Catalytic Mechanisms of Cytochrome P450 Isozymes

The enzymatic N-oxidation of procainamide is not a random event but is catalyzed by specific isoforms of the cytochrome P450 system. Research has pinpointed the significant contribution of certain CYP isozymes in this metabolic pathway.

Extensive in vitro studies have unequivocally identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the N-hydroxylation of procainamide. nih.govresearchgate.netnih.gov Experiments utilizing microsomes from lymphoblastoid cells and yeast transfected with cDNA for specific human CYP isozymes demonstrated that the highest rate of N-hydroxylprocainamide formation occurred in the presence of CYP2D6-enriched microsomes. nih.gov

Further evidence for the primary role of CYP2D6 comes from inhibition studies. Quinidine (B1679956), a selective inhibitor of CYP2D6, significantly decreases the formation of N-hydroxylprocainamide in a concentration-dependent manner. nih.gov Similarly, antibodies directed against CYP2D6 have been shown to reduce its formation by approximately 75%. nih.gov In studies with human liver microsomes, a strong correlation was observed between the rate of N-hydroxylprocainamide formation and CYP2D6 activity, as measured by dextromethorphan (B48470) O-demethylase activity (r = 0.9305). nih.gov

| Inhibitor | Target Isozyme | Effect on N-Hydroxylprocainamide Formation | Reference |

|---|---|---|---|

| Quinidine | CYP2D6 | Concentration-dependent decrease (45% to 93%) | nih.gov |

| Anti-CYP2D6 Antibodies | CYP2D6 | Approximately 75% decrease | nih.gov |

| Furafylline | CYP1A2 | No significant effect | nih.gov |

| Ketoconazole | CYP3A4 | No significant effect | nih.gov |

| Sulfaphenazole | CYP2C9 | No significant effect | nih.gov |

While CYP2D6 is the major player, other enzymes may contribute to the N-oxidation of procainamide to a lesser extent. Studies have indicated that CYP1A1 also exhibits some activity in the primary amine oxidation of procainamide. nih.gov However, no significant correlation has been found between N-hydroxylprocainamide formation and the activities of other major CYP isozymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4/5. nih.gov

In addition to the cytochrome P450 system, peroxidases, such as myeloperoxidase (MPO), have been implicated in the oxidation of arylamine drugs. nih.gov MPO, in the presence of hydrogen peroxide, can catalyze the oxidation of procainamide to a free radical metabolite. nih.gov While the direct pathway to this compound via peroxidases is less characterized than the CYP-mediated route, the formation of reactive intermediates by these enzymes is a recognized possibility. nih.govscholaris.ca

Investigating CYP2D6-Mediated N-Hydroxylation in In Vitro Systems

Non-Enzymatic Pathways in Biological Milieus

The formation of this compound is not exclusively an enzyme-driven process. Once N-hydroxylprocainamide is formed, its subsequent oxidation to the nitroso derivative can occur non-enzymatically through auto-oxidation. researchgate.net This spontaneous air oxidation is a critical step in the formation of the ultimate reactive species. nih.gov The inherent reactivity of the hydroxylamine metabolite makes it susceptible to oxidation in a biological environment. nih.gov

Secondary Metabolic Transformations of this compound

This compound is a reactive electrophile and is subject to further metabolic transformations, primarily through detoxification pathways. One of the key mechanisms for scavenging reactive metabolites is conjugation with glutathione (B108866) (GSH). researchgate.net

Research has shown that the reactive nitrosoprocainamide is efficiently scavenged by GSH to form an initial unstable mercaptal derivative. researchgate.net This intermediate then rearranges to a stable glutathione-based sulfinic acid conjugate. researchgate.net This conjugation reaction serves as a protective mechanism, preventing the covalent binding of the reactive metabolite to cellular macromolecules like proteins and DNA. researchgate.netnih.gov

Glutathione Conjugation Pathways

A primary detoxification route for this compound involves its conjugation with glutathione (GSH), a critical endogenous antioxidant. researchgate.net This process can be facilitated by enzymes or occur spontaneously.

Enzymatic Catalysis by Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of GSH to various electrophilic compounds. wikipedia.orgmdpi.com The primary function of GSTs is to bind both GSH and the electrophilic substrate within their active site, which activates the thiol group of GSH for a nucleophilic attack on the substrate. wikipedia.orgresearchgate.net This enzymatic action significantly accelerates the detoxification of reactive molecules. nih.gov In the case of this compound, GSTs facilitate its conjugation with GSH, representing a major pathway for its elimination. researchgate.net This process helps to prevent the reactive metabolite from interacting with vital cellular macromolecules. researchgate.netwikipedia.org The efficiency of this catalytic process can vary between different GST isoenzymes. washington.edu

Non-Enzymatic Scavenging Mechanisms by Reduced Glutathione

In addition to enzyme-catalyzed reactions, reduced glutathione can directly react with this compound through a non-enzymatic chemical reaction. nih.gov This spontaneous conjugation serves as a direct scavenging mechanism, where GSH neutralizes the reactive nitroso group. researchgate.netnih.gov The rate of this non-enzymatic process is influenced by the intracellular concentrations of both GSH and the reactive metabolite. mdpi.com While generally not as rapid as the GST-catalyzed pathway, non-enzymatic scavenging is a significant contributor to detoxification, especially when cellular concentrations of this compound are high. mdpi.commdpi.com

Reduction and Further Oxidation Reactions

Another significant metabolic fate of this compound involves reduction and oxidation (redox) reactions. nih.gov The nitroso group of NOPA can be reduced to form 4-hydroxylaminoprocainamide. nih.govresearchgate.net This reduction can be followed by further oxidation back to the nitroso species, a process known as redox cycling. nih.gov These transformations are often catalyzed by enzymes like cytochrome P450 monooxygenases. wikipedia.org The hydroxylamine metabolite is itself reactive and can participate in further metabolic reactions. researchgate.net

| Reactant | Product(s) | Type of Reaction |

| This compound | 4-Hydroxylaminoprocainamide | Reduction |

| 4-Hydroxylaminoprocainamide | This compound | Oxidation |

This table illustrates the key redox transformations that this compound can undergo.

Formation of Stable Metabolites

The biotransformation of this compound ultimately leads to the creation of stable, water-soluble metabolites that can be more easily eliminated from the body. A key stable product is the glutathione conjugate formed through the pathways described above. researchgate.net Research has led to the isolation of a stable glutathione-based sulfinic acid conjugate, which indicates that GSH effectively scavenges the reactive nitrosoprocainamide. researchgate.net This initial conjugate can undergo further metabolic processing to form mercapturic acid derivatives, which are then excreted. Other stable metabolites can also be formed from the reduction and subsequent conjugation of the 4-hydroxylaminoprocainamide intermediate. researchgate.net The major acetylated metabolite of procainamide, N-acetylprocainamide (acecainide), is also a significant and stable compound found in the body. nih.govwikipedia.org

Characterization of 4 Nitrosoprocainamide As a Reactive Intermediate

Molecular Reactivity and Electrophilic Nature

The molecular structure of 4-nitrosoprocainamide, which features a nitroso (-N=O) group attached to the aromatic amine of the parent procainamide (B1213733) molecule, is central to its reactivity. This functional group imparts a significant electrophilic character to the compound. Electrophiles are chemical species that are "electron-loving" and readily react with nucleophiles, which are electron-rich species. symmes.fr The reactivity of this compound is demonstrated by its interactions with various biological nucleophiles. nih.gov

Studies have shown that this compound reacts with antioxidants such as cysteine, glutathione (B108866), and ascorbic acid. nih.govkisti.re.kr The reaction with these compounds at physiological pH has been characterized primarily as a simple redox reaction, highlighting the electrophilic and oxidizing potential of the nitroso moiety. nih.gov This inherent reactivity underscores its role as a transient species that can engage in further chemical modifications of biological macromolecules. scholaris.canih.gov

Mechanisms of Covalent Adduct Formation

A key aspect of the reactivity of electrophilic intermediates like this compound is their ability to form covalent adducts with biological macromolecules. nih.govmdpi.com An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. nih.gov In this case, the electrophilic this compound can covalently bind to nucleophilic sites on proteins and nucleic acids, a process that can alter the structure and function of these essential biomolecules. symmes.frnih.gov

The formation of covalent adducts with proteins is a significant consequence of exposure to electrophilic compounds. nih.gov These reactions typically involve the attack of a nucleophilic amino acid residue on the electrophilic center of the reactive intermediate. mdpi.com The resulting protein adduct can lead to changes in protein conformation, function, and can sometimes trigger immune responses. nih.govmdpi.com

The specificity of protein adduction by this compound is determined by the availability and nucleophilicity of amino acid side chains within a protein's structure. Research has identified specific amino acid residues that are targets for this reactive metabolite.

Cysteine: The sulfhydryl (-SH) group of cysteine is a potent nucleophile and a primary target for electrophiles. nih.gov Studies have confirmed that this compound reacts with cysteine and the cysteine-containing tripeptide, glutathione. nih.govkisti.re.kr One report specifically noted the reaction of this compound with two cysteine residues, identified as Cys-93 and Cys-112, in a protein. scholaris.ca The thiol group of cysteine can undergo S-nitrosylation, a reaction involving the transfer of a nitric oxide group, which is a known reactivity pathway for nitroso-containing compounds. nih.gov

Lysine (B10760008): The ε-amino group of lysine is another common nucleophilic site for adduct formation. nih.gov However, in studies investigating the reactivity of this compound, lysine conjugates were reportedly not found, suggesting a higher selectivity for other residues like cysteine under the tested conditions. scholaris.ca

Other Residues: Other amino acids with nucleophilic side chains, such as histidine and arginine, are also potential targets for electrophilic attack. nih.gov The order of reactivity for many electrophiles is generally Cysteine > Histidine > Lysine. nih.gov

The table below summarizes the known and potential target amino acid residues for this compound adduction.

| Target Amino Acid | Nucleophilic Group | Evidence for Reaction with this compound | Citation(s) |

| Cysteine | Sulfhydryl (-SH) | Confirmed reaction in multiple studies. | nih.govkisti.re.krscholaris.ca |

| Lysine | ε-Amino (-NH2) | Investigated, but no conjugates were found in one study. | scholaris.ca |

| Histidine | Imidazole Ring | Potential target based on general electrophile reactivity. | nih.gov |

| Arginine | Guanidinium Group | Potential target based on general electrophile reactivity. | nih.gov |

The precise structural elucidation of protein adducts is critical for understanding their biological impact. This is typically achieved using advanced analytical techniques, with mass spectrometry (MS) being a cornerstone methodology. mdpi.comfrontiersin.org While specific, detailed structural reports for this compound-protein adducts are not widely available, the established methods for characterizing other xenobiotic adducts would be directly applicable.

These methods include:

Bottom-Up Proteomics: This is the most common approach. The adducted protein is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift on a specific peptide, corresponding to the mass of the adducted molecule, allows for the identification of the modified peptide and, through fragmentation analysis (MS/MS), the exact amino acid residue that was modified. mdpi.comnih.gov

The table below outlines common techniques used for the structural characterization of protein adducts.

| Analytical Technique | Principle | Application in Adduct Characterization | Citation(s) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates peptides or proteins based on physicochemical properties, followed by mass determination. | Identifies peptides or proteins that have been modified by detecting a specific mass increase. | frontiersin.orgberkeley.edu |

| Tandem Mass Spectrometry (MS/MS) | Fragments selected ions (e.g., modified peptides) to determine their sequence. | Pinpoints the exact amino acid residue within a peptide that has formed a covalent bond with the reactive species. | mdpi.comberkeley.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the atomic structure of a molecule in solution. | Can be used to definitively determine the three-dimensional structure of a stable, isolated adduct. | berkeley.edu |

| Gel Electrophoresis | Separates proteins based on size, which can be altered by adduct formation. | Can provide initial evidence of adduct formation, especially when combined with immunoblotting using specific antibodies. | researchgate.net |

Kinetic studies provide insight into the rate and efficiency of the reaction between this compound and its targets. Spectrophotometry has been employed to monitor the reaction kinetics of this compound. scholaris.ca The reaction between this compound and nucleophiles like cysteine and glutathione has been characterized as a rapid redox reaction at physiological pH. nih.gov

Kinetic studies of similar electrophilic reactions with proteins have shown that the rate of adduct formation can be influenced by several factors: nih.gov

pH: The pH of the environment can affect the ionization state of amino acid side chains. For example, the nucleophilicity of the cysteine sulfhydryl group is significantly enhanced when it is in its deprotonated thiolate (S⁻) form. nih.gov

Protein Structure: The accessibility of a nucleophilic residue within the folded three-dimensional structure of a protein plays a crucial role. Residues buried within the protein core are less likely to react than those on the surface. nih.gov

In addition to proteins, the electrophilic nature of this compound makes DNA a potential target for covalent modification. symmes.fr The formation of a covalent bond between a chemical and DNA is known as a DNA adduct. restorebioclinic.com Such adducts can distort the DNA helix, interfere with DNA replication and transcription, and are often associated with mutagenicity. symmes.frrestorebioclinic.com

N-oxidized metabolites of procainamide have been shown to affect DNA biosynthesis, which strongly implies an interaction with DNA. nih.gov While specific studies fully characterizing this compound-DNA adducts are limited, the reactivity of N-nitroso compounds with DNA is well-documented. nih.gov These compounds are known to alkylate DNA bases. nih.gov

The nucleophilic centers in DNA bases are the primary sites of attack for electrophiles. symmes.fr These include:

Heterocyclic nitrogen atoms.

Exocyclic amino and carbonyl groups.

Guanine (B1146940) is often the most reactive DNA base towards many electrophiles, particularly at the N7 and O6 positions. nih.govnih.govmdpi.com The formation of adducts at these positions can lead to mispairing during DNA replication. nih.gov Given its classification as an N-nitroso compound, it is plausible that this compound could form adducts with DNA, with guanine residues being a probable target. nih.govresearch-solution.com

Interaction with Nucleic Acids: DNA Adducts

Formation of this compound-DNA Adducts

Reactive electrophilic species like this compound can covalently bind to nucleophilic sites on DNA, forming DNA adducts. This process is a critical mechanism of genotoxicity for many chemical compounds. The formation of a DNA adduct by this compound involves the electrophilic nitroso group attacking electron-rich centers in the DNA molecule. While the specific reactivity of this compound has been noted to be higher towards proteins such as histones, its ability to react with DNA is also acknowledged. researchgate.net

The general mechanism for the formation of DNA adducts by such reactive metabolites involves several key steps:

Metabolic Activation : Procainamide is converted to its reactive form, this compound, as described above. researchgate.net

Electrophilic Attack : The reactive intermediate, being electrophilic, seeks out nucleophilic sites within the DNA structure. The purine (B94841) bases, guanine and adenine (B156593), are particularly rich in nucleophilic atoms and are common targets. spectroscopyonline.com

Covalent Bond Formation : A stable, covalent bond is formed between the metabolite and a specific atom on a DNA base (or the phosphate (B84403) backbone), resulting in a DNA adduct. This alteration disrupts the normal structure and function of the DNA.

This adduct formation is a key initiating event in chemical carcinogenesis, as the resulting DNA lesions, if not repaired, can lead to mutations during DNA replication. rsc.orgresearchgate.net

Characterization of DNA Adduct Structures and Lesions

The precise structures of this compound-DNA adducts are not extensively detailed in publicly available literature. However, the characterization of DNA adducts in general relies on a suite of advanced analytical techniques. These methods are designed to isolate, identify, and quantify the adducts, even at very low levels. The resulting structural information helps in understanding the nature of the DNA damage (the lesion).

Several powerful techniques are employed for the comprehensive analysis of DNA adducts and would be applicable to the study of those formed by this compound. rsc.orgresearchgate.net

Table 1: Analytical Methods for the Characterization of DNA Adducts

| Method | Principle | Application & Insights Provided |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates digested DNA components (nucleoside adducts) chromatographically, followed by mass analysis for identification and quantification. rsc.org | Provides structural information (molecular weight, fragmentation patterns), enabling definitive identification of adduct structures. High-resolution mass spectrometry (HRMS) offers high accuracy and sensitivity. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Adducts are chemically derivatized to be volatile and are then separated by GC before mass analysis. nih.gov | Historically used for adduct analysis, particularly for smaller, more volatile molecules released from DNA after hydrolysis. nih.gov |

| ³²P-Postlabeling Assay | DNA is digested to nucleotides, and the adducted nucleotides are radiolabeled with ³²P. They are then separated by thin-layer chromatography (TLC) or HPLC. | An extremely sensitive method for detecting unknown adducts without prior knowledge of their structure, but provides limited structural information on its own. researchgate.net |

| Immunoassays (e.g., ELISA) | Utilizes antibodies that specifically recognize and bind to a particular DNA adduct structure. | Highly sensitive and suitable for quantifying known adducts in a large number of samples, but requires the prior development of a specific antibody. |

These techniques allow researchers to determine the exact chemical structure of the adduct, including the site of attachment on both the this compound molecule and the DNA base. This information is crucial for understanding the biological consequences of the DNA lesion.

Adduct Specificity to Nucleobase Positions (e.g., Guanine, Adenine)

The specific nucleobase positions targeted by this compound have not been definitively established in available research. However, the reactivity patterns of other aromatic amines and nitroso compounds provide a strong indication of the likely sites of adduction. Guanine is the most nucleophilic of the DNA bases and is the most frequent target for electrophilic attack.

Based on the known reactivity of related compounds, the following nucleobase positions are potential targets for covalent binding by this compound.

Table 2: Potential Nucleobase Adduction Sites for Arylamine/Nitroso Compounds

| Nucleobase | Position | Description of Reactivity |

| Guanine | C8 (Carbon 8) | A common site for adduction by aromatic amines, leading to bulky lesions that can distort the DNA helix. spectroscopyonline.com |

| N² (exocyclic amino group) | Another target for aromatic amines, resulting in adducts that can interfere with base pairing. spectroscopyonline.com | |

| N7 (Nitrogen 7) | The most nucleophilic site on purines, frequently attacked by various alkylating and reactive agents. | |

| O⁶ (Oxygen 6) | Adduction at this site is highly mutagenic as it directly disrupts the Watson-Crick hydrogen bonding face of guanine. | |

| Adenine | N³ (Nitrogen 3) | A known target for various reactive electrophiles. researchgate.net |

| N⁷ (Nitrogen 7) | A nucleophilic position on adenine susceptible to attack. | |

| N⁶ (exocyclic amino group) | A target for some aromatic amines, similar to the N² of guanine. spectroscopyonline.com |

The formation of adducts at these specific sites creates DNA lesions that can block DNA replication and transcription or be misread by DNA polymerases, leading to mutations. For instance, an O⁶-alkylguanine adduct often leads to a G to A transition mutation. The specific type and location of the adduct formed by this compound would determine its ultimate biological and mutagenic consequences.

Molecular and Cellular Mechanisms of 4 Nitrosoprocainamide Induced Effects

Perturbation of Cellular Homeostasis by Reactive Metabolites

The generation of 4-nitrosoprocainamide is a critical step in the perturbation of cellular homeostasis. meduniwien.ac.atmdpi.combiorxiv.orgnih.gov NOPA, an electrophilic compound, and its subsequent breakdown products, such as the highly reactive aryldiazonium ion, can covalently bind to cellular macromolecules. nih.govnih.gov This reactivity can lead to a state of oxidative stress by overwhelming the cell's antioxidant defenses. A key consequence is the depletion of cellular thiols like glutathione (B108866) (GSH), a vital antioxidant, rendering the cell more vulnerable to damage from reactive oxygen species (ROS). nih.govresearchgate.net The formation of these reactive species can disrupt the delicate balance required for normal cell function and survival. meduniwien.ac.at

Mechanisms of Cellular Cytotoxicity in In Vitro Models

In vitro studies have been instrumental in elucidating the cytotoxic mechanisms of this compound. medtechbcn.comnih.gov These models allow for the controlled investigation of cellular responses to NOPA exposure.

Studies in Cultured Cell Lines (e.g., Hepatic, Immune, Other Mammalian Cell Lines)

Cultured cell lines, such as the human hepatoma cell line HepG2, have been used to demonstrate the cytotoxic effects of various compounds. nih.govmdpi.comresearchgate.netmdpi.comimrpress.com For instance, studies on HepG2 cells have shown that exposure to certain nitrosamines can induce a dose- and time-dependent apoptotic response. nih.gov This process often involves the activation of caspases, key enzymes in the apoptotic pathway. nih.gov While direct studies on NOPA in HepG2 cells are not extensively detailed in the provided search results, the behavior of other nitrosamines suggests that NOPA could induce cytotoxicity through similar mechanisms involving apoptosis. nih.gov

The immune system is also a target of NOPA's effects. mdpi.comnih.govmdpi.com In activated neutrophils, the enzyme myeloperoxidase can catalyze the oxidation of procainamide (B1213733) to form reactive intermediates, including NOPA. scholaris.ca These reactive metabolites can then induce damage to the cells, potentially contributing to immune-mediated adverse drug reactions. scholaris.cascholaris.ca

| Cell Line Type | Key Findings Related to NOPA or Similar Compounds |

| Hepatic (e.g., HepG2) | Exposure to nitrosamines can lead to apoptosis, often mediated by caspases. nih.gov |

| Immune (e.g., Neutrophils) | Myeloperoxidase in activated neutrophils can produce reactive procainamide metabolites, including NOPA, which can cause cellular damage. scholaris.ca |

Investigation in Primary Cell Cultures

Primary cell cultures, which are derived directly from tissues, offer a model that more closely resembles the in vivo environment. nih.govsigmaaldrich.commdpi.com Studies using primary cells are crucial for validating findings from cultured cell lines. sigmaaldrich.com While specific studies on NOPA in primary cell cultures were not extensively detailed in the provided search results, research on other toxicants in primary hepatocytes has shown dose-dependent cytotoxicity linked to covalent binding and glutathione depletion. nih.gov This suggests a likely mechanism for NOPA-induced toxicity in primary cells.

Modulation of Cellular Pathways by Covalent Adducts

The formation of covalent adducts between reactive metabolites of this compound and cellular macromolecules can significantly disrupt normal cellular functions. mdpi.com

Impact on Protein Function and Enzyme Activity

The covalent binding of NOPA's reactive metabolites to proteins can alter their structure and, consequently, their function. nih.govnih.govberkeley.eduplos.org This can lead to the inhibition of enzymes crucial for cellular processes. nih.gov Furthermore, these modified proteins can be recognized by the immune system as foreign, potentially triggering an autoimmune response, which is a proposed mechanism for procainamide-induced lupus. nih.gov

| Impact | Mechanism |

| Enzyme Inhibition | Covalent modification of amino acid residues within the enzyme's active site or at other critical locations can disrupt its catalytic activity. nih.gov |

| Induction of Autoimmunity | Protein adducts can act as neoantigens, prompting an immune response against the body's own proteins. nih.gov |

Interference with DNA Replication and Repair Processes

The aryldiazonium ion, a decomposition product of NOPA, is capable of forming covalent adducts with DNA. nih.gov These DNA adducts can physically obstruct the DNA helix, thereby interfering with fundamental processes like DNA replication and transcription. mdpi.comnih.govwikipedia.orgresearchgate.net The cell possesses DNA repair mechanisms to correct such damage; however, an overwhelming number of adducts can exceed the repair capacity, leading to mutations, genomic instability, and potentially triggering programmed cell death (apoptosis). nih.govnih.gov

| Process | Consequence of DNA Adduct Formation |

| DNA Replication | Adducts can stall or block the replication machinery, leading to incomplete DNA synthesis and potential strand breaks. nih.govwikipedia.org |

| DNA Repair | While repair systems are activated, high levels of damage can overwhelm them, leading to the persistence of mutagenic lesions. nih.gov |

Role of Immune Cell Metabolism (e.g., Neutrophils) in this compound Formation and Cellular Responses

The metabolism of the antiarrhythmic drug procainamide by immune cells, particularly neutrophils, is a critical area of study due to its association with drug-induced lupus erythematosus. A key aspect of this immunotoxicity is the formation of reactive metabolites, including this compound, which can modulate immune cell function. This section explores the intricate role of neutrophil metabolism in the generation of this compound and the subsequent cellular responses elicited by this compound.

Activated neutrophils are pivotal in the biotransformation of procainamide. nih.gov This metabolic process is not a feature of resting neutrophils but is intrinsically linked to the activation of their respiratory burst, a state of heightened metabolic activity. nih.gov During the respiratory burst, neutrophils produce significant amounts of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), which is a crucial substrate for the enzymatic activity of myeloperoxidase (MPO). scholaris.cajci.org

The formation of this compound from procainamide is a multi-step process initiated by the MPO system of activated neutrophils. scholaris.caresearchgate.net The primary aromatic amine group of procainamide is first oxidized by the MPO/H₂O₂ system to form a hydroxylamine (B1172632) metabolite, procainamide hydroxylamine (PAHA). nih.govscholaris.cajci.org This initial oxidation step is fundamental, as PAHA is a relatively stable but reactive intermediate.

Subsequent non-enzymatic oxidation of PAHA, potentially facilitated by the continued presence of an oxidative environment generated by activated neutrophils, leads to the formation of the highly reactive this compound. scholaris.ca It has been suggested that of the various metabolites, nitroso-procainamide is the most reactive and is primarily responsible for the covalent binding to proteins. scholaris.ca This metabolic pathway highlights the central role of the neutrophil's oxidative metabolism in generating potentially harmful drug derivatives.

The cellular responses of neutrophils to the formation of this compound and its precursors are complex and contribute to the inflammatory milieu. The generation of these reactive metabolites by neutrophils themselves can lead to a cycle of activation and response.

Key Research Findings on Neutrophil-Mediated Metabolism:

| Metabolite | Formation Process | Key Enzymes/Factors | Cellular Location |

| Procainamide Hydroxylamine (PAHA) | Oxidation of procainamide's primary aromatic amine. nih.govscholaris.ca | Myeloperoxidase (MPO), Hydrogen Peroxide (H₂O₂). scholaris.cajci.org | Extracellular environment of activated neutrophils. researchgate.net |

| This compound | Non-enzymatic oxidation of PAHA. scholaris.ca | Hydrogen Peroxide. scholaris.ca | Extracellular environment of activated neutrophils. scholaris.ca |

The production of these reactive species by neutrophils has significant implications for immune regulation. The covalent binding of this compound to cellular proteins can create neoantigens, which may be recognized by the immune system, leading to the generation of autoantibodies, a hallmark of drug-induced lupus. researchgate.net

While the direct effects of this compound on neutrophil functions such as degranulation, the formation of neutrophil extracellular traps (NETs), and cytokine production are not yet fully elucidated, the general inflammatory context in which it is formed provides some insights. Activated neutrophils are known to release a variety of pro-inflammatory mediators. nih.gov For instance, neutrophils are a primary source of the chemokine Interleukin-8 (IL-8), which acts as a potent neutrophil chemoattractant, thus amplifying the inflammatory response. nih.gov The environment created by activated neutrophils, rich in proteases and ROS, is conducive to tissue damage and the perpetuation of inflammation. nih.gov

Genotoxicity and Mutagenicity Research of 4 Nitrosoprocainamide

In Vitro Genotoxicity Assessment

In vitro genotoxicity assays are a fundamental component of safety assessment, providing initial screening for a compound's ability to induce genetic damage. These tests utilize bacterial or mammalian cells to detect various endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.

Bacterial Reverse Mutation Assays (Ames Test) with Metabolic Activation Systems

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to detect a compound's potential to cause gene mutations. The test uses strains of bacteria, typically Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result, or reversion to the wild type, indicates that the test substance has induced a mutation. These assays are conducted with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

Interactive Data Table: Mutagenicity of Procainamide (B1213733)/Nitrite (B80452) in E. coli WP2uvrA/pKM101

| Test Condition | Number of Revertant Colonies |

| No Control | 118 |

| Sodium Nitrite (NaNO2) | 117 |

| Procainamide | 102 |

| Procainamide/Nitrite | 79 |

In this specific assay, the combination of procainamide and nitrite did not show an increase in revertant colonies compared to the control groups, suggesting a lack of mutagenic activity under these particular test conditions.

Mammalian Cell Gene Mutation Assays (e.g., HPRT, TK Locus)

Mammalian cell gene mutation assays, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay, are employed to detect mutations in mammalian cells. The HPRT gene is located on the X-chromosome, and its mutation confers resistance to toxic purine (B94841) analogs like 6-thioguanine.

Research conducted on procainamide (PCA) in Chinese hamster V79 cells, which are commonly used for the HPRT assay, provides insight into the potential mutagenicity of its derivatives. In a study by Martelli et al. (1995), procainamide was found to be non-mutagenic. nih.gov The study evaluated the frequency of 6-thioguanine-resistant V79 cells after exposure to the compound. nih.gov

Interactive Data Table: HPRT Gene Mutation Assay with Procainamide

| Compound | Cell Line | Assay | Result |

| Procainamide (PCA) | V79 | 6-thioguanine resistance | Non-mutagenic |

This finding for the parent compound, procainamide, suggests that under the tested conditions and without specific nitrosation, it does not induce gene mutations at the HPRT locus. nih.gov There is a lack of publicly available data specifically for 4-Nitrosoprocainamide in this assay.

Chromosomal Damage Assays

Assays for chromosomal damage are crucial for identifying agents that cause structural or numerical changes to chromosomes (clastogens and aneugens, respectively).

The in vitro micronucleus test detects small, extranuclear bodies (micronuclei) in the cytoplasm of cells that have undergone division. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis, serving as an indicator of chromosomal damage.

In the same comprehensive study by Martelli et al. (1995), the clastogenic potential of procainamide was assessed in cultured human lymphocytes. The results indicated that procainamide was not clastogenic under the experimental conditions. nih.gov

Interactive Data Table: In Vitro Micronucleus Test with Procainamide

| Compound | Cell Line | Exposure Duration | Result |

| Procainamide (PCA) | Human Lymphocytes | 28 and 72 hours | Non-clastogenic |

No significant increase in the frequency of micronucleated cells was observed, even at prolonged exposure times. nih.gov Specific data for this compound in the in vitro micronucleus test is not available in the reviewed literature.

The in vitro chromosome aberration test provides a direct microscopic examination of chromosomes in metaphase cells to detect structural abnormalities.

Consistent with the micronucleus test results, the research by Martelli et al. (1995) on procainamide in human lymphocytes did not show any clastogenic effects. nih.gov This implies that procainamide did not induce structural chromosome aberrations in these cells.

There is no specific data available in the public literature regarding the ability of this compound to induce chromosome aberrations in vitro.

In Vitro Mammalian Cell Micronucleus Test

DNA Damage Detection Assays (e.g., Comet Assay, DNA Adductomics)

These assays detect primary DNA lesions, such as strand breaks or the formation of DNA adducts, which are initial events in the process of mutagenesis.

The study by Martelli et al. (1995) also investigated the ability of procainamide to induce DNA fragmentation and repair in primary cultures of metabolically competent rat and human hepatocytes. nih.gov The results were negative, indicating that procainamide did not cause detectable DNA damage in these systems. nih.gov

Interactive Data Table: DNA Damage Assessment with Procainamide

| Compound | Cell System | Endpoints | Result |

| Procainamide (PCA) | Rat and Human Hepatocytes | DNA fragmentation and repair | No DNA damage induced |

There is a lack of specific research findings for this compound from Comet assays or DNA adductomics studies in the public domain. The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks, while DNA adductomics is an advanced technique used to identify and quantify the covalent binding of chemicals to DNA. The formation of DNA adducts by reactive metabolites is a key mechanism by which many arylamines and their derivatives initiate carcinogenesis. nih.gov Given that procainamide is an arylamine, and its nitroso metabolites are expected to be reactive, the potential for DNA adduct formation is a relevant toxicological question that warrants future investigation.

Mechanistic Linkages Between DNA Adducts and Mutagenic Events

The genotoxicity of many chemical agents begins with the formation of covalent bonds between the chemical or its reactive metabolites and cellular DNA, creating what are known as DNA adducts. In the case of this compound, which is formed from the N-oxidation of its parent compound, procainamide, its reactivity is central to its potential to damage genetic material. The metabolic activation of procainamide to procainamide hydroxylamine (B1172632) (PAHA), which is then auto-oxidized to the highly reactive this compound, is a critical step. researchgate.netwikiwand.comacs.org This nitroso metabolite is electrophilic and capable of binding to nucleophilic sites on cellular macromolecules, including DNA. wikiwand.comuni-duesseldorf.de

While direct studies identifying the precise chemical structures of this compound-DNA adducts are not extensively documented in the available literature, the mechanism can be inferred from the behavior of other N-nitroso and arylamine compounds. These compounds typically form reactive intermediates, such as diazonium ions, which then covalently bind to DNA bases. nih.gov The formation of such adducts disrupts the normal structure of the DNA double helix. If these lesions are not removed by the cell's DNA repair machinery before replication, they can lead to mispairing of DNA bases. For example, an adducted guanine (B1146940) base might be incorrectly read by DNA polymerase, leading to the insertion of a thymine (B56734) instead of a cytosine in the new DNA strand. This results in a permanent change in the DNA sequence, known as a point mutation (e.g., a G:C → A:T transition), following the next round of replication. nih.gov

Each mutagen can leave a characteristic pattern of mutations, referred to as a "mutational signature." nih.gov These signatures provide clues about the underlying mutagenic process. However, as specific mutagenicity studies on this compound are scarce, its unique mutational signature has not been defined. The genotoxicity of its precursor, procainamide hydroxylamine, has been noted, but detailed data on the resulting mutations are limited. nih.govresearchgate.net

Influence of Genetic Polymorphisms of Metabolizing Enzymes on Genotoxic Potential in Model Systems

The amount of this compound formed, and therefore its genotoxic potential, is heavily influenced by the metabolic pathways of its parent drug, procainamide. Two key enzyme systems are involved: Phase I cytochrome P450 (CYP) enzymes and Phase II N-acetyltransferase 2 (NAT2). nih.govpsychiatryonline.org Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant differences in enzyme activity among individuals, thereby altering the balance between metabolic activation and detoxification of procainamide. psychiatryonline.orgnih.gov

The primary detoxification pathway for procainamide is N-acetylation, catalyzed by NAT2, which converts procainamide to the less toxic N-acetylprocainamide. louisville.edu The NAT2 gene is highly polymorphic, leading to three main phenotypes: slow, intermediate, and rapid acetylators. nih.govatlasgeneticsoncology.org Individuals with "slow acetylator" genotypes metabolize procainamide via this pathway less efficiently. atlasgeneticsoncology.orgnih.gov Consequently, a larger proportion of the drug may be shunted towards the alternative oxidative pathway. uni-duesseldorf.de This oxidative pathway, mediated primarily by the CYP2D6 enzyme, leads to the formation of procainamide hydroxylamine and subsequently the reactive this compound. researchgate.netnih.govnih.gov Thus, in model systems, a slow acetylator genotype would be hypothesized to correlate with higher production of the genotoxic metabolite and increased risk of DNA damage.

Polymorphisms in the CYP2D6 gene also play a critical role. CYP2D6 activity varies widely, with individuals classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genotype. rsc.org Studies have shown that CYP2D6 is the major enzyme responsible for the N-oxidation of procainamide. researchgate.netnih.gov In individuals with high CYP2D6 activity (extensive or ultrarapid metabolizers), the formation of the hydroxylamine precursor to this compound would be more efficient. Conversely, poor metabolizers of CYP2D6 would produce less of this reactive intermediate, which was demonstrated in a study where the metabolite was not detected in the urine of poor metabolizers. nih.gov Therefore, the interplay between NAT2 and CYP2D6 polymorphisms is crucial in determining an individual's metabolic profile for procainamide and their potential susceptibility to the genotoxic effects of its nitroso metabolite.

The following tables summarize the key enzyme polymorphisms and their hypothesized effect on the genotoxic potential of this compound.

Table 1: N-Acetyltransferase 2 (NAT2) Phenotypes and Associated Alleles

| Phenotype | Description | Common Alleles |

| Rapid Acetylator | Normal or high enzyme activity, leading to efficient acetylation of procainamide. | NAT24 |

| Intermediate Acetylator | Reduced enzyme activity. | Heterozygous for one rapid and one slow allele (e.g., NAT24/5) |

| Slow Acetylator | Significantly reduced or no enzyme activity, leading to poor acetylation. | NAT25, NAT26, NAT27, NAT2*14 |

This table illustrates the different acetylator phenotypes based on common NAT2 alleles. Slow acetylators may have a higher risk of toxicity from drugs like procainamide that are cleared by acetylation.

Table 2: Hypothesized Influence of Metabolic Polymorphisms on this compound Genotoxicity

| Enzyme Genotype | Metabolic Effect on Procainamide | Hypothesized Impact on this compound Formation | Hypothesized Genotoxic Potential |

| NAT2 Slow Acetylator | Decreased acetylation (detoxification). | Shunting of metabolism towards the oxidative pathway. | Increased |

| NAT2 Rapid Acetylator | Increased acetylation (detoxification). | Less substrate available for the oxidative pathway. | Decreased |

| CYP2D6 Poor Metabolizer | Decreased N-oxidation (bioactivation). | Reduced formation of procainamide hydroxylamine precursor. | Decreased |

| CYP2D6 Extensive/Ultrarapid Metabolizer | Increased N-oxidation (bioactivation). | Enhanced formation of procainamide hydroxylamine precursor. | Increased |

| NAT2 Slow + CYP2D6 Extensive | Combined decreased detoxification and increased bioactivation. | Potentially highest level of reactive metabolite formation. | Highest |

This table presents a hypothesis on how genetic variations in NAT2 and CYP2D6 could modulate the risk of genotoxicity from this compound by altering its formation. Direct experimental verification in model systems is needed.

Advanced Analytical Methodologies for 4 Nitrosoprocainamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 4-nitrosoprocainamide from complex biological matrices and accurately measuring its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. torontech.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for its separation. research-solution.comhplc.eu

In RP-HPLC, a nonpolar stationary phase, such as C18 or C4, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hawachhplccolumn.comchromatographyonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. hawachhplccolumn.com For the analysis of this compound and related compounds like procainamide (B1213733) and its major metabolite, N-acetylprocainamide, specific HPLC methods have been developed. nih.gov These methods often utilize a microparticulate silica (B1680970) gel column and a mobile phase containing acetonitrile, water, and an acid like acetic acid or phosphoric acid to ensure good peak shape and resolution. nih.govsielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.com

UV detection is commonly employed for quantification, with the detector set at a wavelength where this compound exhibits strong absorbance, such as 254 nm. nih.gov The development of a universal generic HPLC method, often with a rapid gradient, allows for the efficient analysis of various pharmaceutical compounds, which can be adapted for this compound screening. chromatographyonline.com

Table 1: Example HPLC Method Parameters for N-nitroso Compound Analysis

| Parameter | Condition | Reference |

| Column | Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) | jopcr.com |

| Mobile Phase | Water:Methanol (60:40) | jopcr.com |

| Flow Rate | 1.0 mL/min | jopcr.com |

| Detector | UV | jopcr.com |

| Run Time | 30 mins | jopcr.com |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. measurlabs.com While this compound itself is not sufficiently volatile for direct GC analysis, the technique is crucial for detecting volatile N-nitroso compounds that might be formed as byproducts or impurities. restek.comnih.govthermoscientific.com GC analysis operates by separating compounds based on their volatility and interaction with a stationary phase within a heated column. measurlabs.com

For the analysis of non-volatile compounds like this compound, a chemical modification step known as derivatization is necessary to increase their volatility. phenomenex.blogorganomation.com Common derivatization techniques include silylation, acylation, and alkylation, which replace polar functional groups with less polar ones. organomation.comyoutube.com For instance, silylating reagents can replace active hydrogens on hydroxyl or amine groups with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile. phenomenex.blog

GC is often coupled with highly sensitive detectors like a thermal energy analyzer (TEA), which is highly selective for nitroso compounds, or a mass spectrometer (MS) for definitive identification and quantification. nih.govb-cdn.netpharmtech.com GC-MS provides high selectivity and low detection limits, making it suitable for trace-level analysis of nitrosamine (B1359907) impurities in pharmaceutical products. b-cdn.net

Table 2: General GC Parameters for Volatile Nitrosamine Analysis

| Parameter | Condition | Reference |

| Injection Mode | Liquid Injection or Headspace | restek.com |

| Carrier Gas | Helium | kirj.ee |

| Column | Varies based on analyte polarity | researchgate.net |

| Detector | Mass Spectrometry (MS/MS) or Thermal Energy Analyzer (TEA) | restek.compharmtech.com |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, its metabolites, and its adducts with biological molecules. mdpi.com It provides information on molecular weight and elemental composition with high accuracy. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Metabolite and Adduct Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is a powerful approach for identifying and quantifying metabolites and adducts of this compound in complex biological samples. researchgate.netresearchgate.net LC separates the compounds, which are then ionized and analyzed by the mass spectrometer. researchgate.net

LC-MS/MS is highly efficient for both qualitative and quantitative analysis of drug metabolites. researchgate.net It is particularly effective for detecting low molecular weight and structurally complex metabolites. creative-proteomics.com High-resolution mass spectrometry, using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and adducts. researchgate.netcreative-proteomics.com

These techniques have been instrumental in the field of "adductomics," the global study of DNA and protein adducts. mdpi.comnih.gov For instance, LC-MS-based methods are the primary tools for detecting DNA adducts, which are formed when reactive chemicals bind to DNA. mdpi.comnih.gov Similarly, protein adducts, which result from the covalent modification of proteins by reactive molecules, can be identified and characterized using LC-MS/MS. biorxiv.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Intermediates

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the method of choice for the analysis of volatile intermediates that may arise during the metabolism or degradation of this compound. b-cdn.netgoogle.com The high selectivity and sensitivity of GC-MS/MS allow for the detection of trace amounts of volatile nitrosamines in complex matrices. restek.comthermoscientific.com

The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode enhances the specificity of the analysis, minimizing interferences from the sample matrix. thermoscientific.com Different ionization techniques, such as electron ionization (EI) and positive chemical ionization (PCI), can be employed to optimize the detection of specific compounds. kirj.eeresearchgate.net For example, PCI with methane (B114726) or ammonia (B1221849) as the reagent gas has been shown to be effective for the analysis of volatile N-nitrosamines. kirj.ee

Table 3: GC-MS/MS Conditions for Volatile Nitrosamine Analysis

| Parameter | Setting | Reference |

| Ionization Mode | Positive Chemical Ionization (PCI) | kirj.ee |

| Reagent Gas | Methane or Ammonia | kirj.ee |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | thermoscientific.comkirj.ee |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (QToF) | thermoscientific.comresearchgate.net |

Tandem Mass Spectrometry for Structural Elucidation of Adducts

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of adducts formed between this compound and biological macromolecules like proteins and DNA. mdpi.comchemrxiv.org In an MS/MS experiment, a specific ion (the precursor ion), such as a protonated adduct, is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information about the original molecule. mdpi.com

By analyzing the fragmentation patterns, researchers can determine the site of adduction on the biomolecule and the structure of the modifying group. biorxiv.orgscielo.org.mx For example, the fragmentation of a peptide-adduct can reveal the specific amino acid residue that has been modified. biorxiv.org Similarly, the analysis of DNA adducts by MS/MS can identify the modified nucleobase and the nature of the chemical modification. spectroscopyonline.com This information is critical for understanding the mechanisms of toxicity and carcinogenicity of reactive compounds. mdpi.com In some cases where fragmentation is limited, derivatization of the adduct can alter the charge distribution and promote more informative fragmentation patterns. researchgate.net

Sample Preparation and Enrichment Techniques for Biological Matrices

Effective sample preparation is a critical initial step to isolate this compound from intricate biological matrices like plasma, urine, and tissue, thereby reducing interference and enhancing analytical sensitivity. veeprho.comresearchgate.net

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from liquid samples. nih.govlcms.cz The fundamental principle involves the partitioning of the target analyte between a solid stationary phase and a liquid mobile phase. veeprho.com This method is favored for its simplicity, selectivity, and efficiency in removing matrix interferences. nih.gov

The SPE process typically involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. veeprho.com For compounds like this compound and its parent drug, procainamide, reversed-phase SPE is often employed. In this approach, a nonpolar stationary phase retains the analytes from a polar sample matrix, such as plasma or urine. lcms.cz

Mixed-mode SPE, which combines both ion-exchange and reversed-phase mechanisms, can offer enhanced selectivity for isolating compounds with both ionic and hydrophobic characteristics from complex biological samples. veeprho.com The choice of sorbent, solvents, and elution conditions is crucial for optimizing the recovery of this compound.

A comparison of different extraction methods for various pharmaceuticals and drugs of abuse in plasma and urine showed that while techniques like liquid-liquid extraction (LLE) and supported liquid extraction (SLE) can be effective, they may exhibit lower recoveries for certain types of analytes compared to SPE. lcms.cz Specifically, a novel reversed-phase SPE sorbent demonstrated high and consistent recoveries for a broad range of analytes across both plasma and urine matrices with a simplified protocol. lcms.cz

Table 1: Comparison of Extraction Techniques

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |

|---|---|---|---|

| Principle | Partitioning between a solid and liquid phase. veeprho.com | Partitioning between two immiscible liquid phases. scioninstruments.com | LLE where the aqueous sample is immobilized on a solid support. lcms.cz |

| Advantages | High selectivity, high recovery, cleaner extracts. nih.govlcms.cz | Established technique, can handle larger volumes. | Simpler workflow than LLE, amenable to automation. |

| Disadvantages | Can be more expensive, requires method development. researchgate.net | Can be labor-intensive, may form emulsions. | Limited by solvent and support choices. |

| Applicability for this compound | Highly suitable due to its ability to clean up complex biological matrices and concentrate the analyte. | Potentially applicable, but may require optimization to maximize recovery and minimize interferences. | May be a viable alternative to traditional LLE. |

This table provides a general comparison of common extraction techniques.

Liquid-liquid extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comlibretexts.org The efficiency of LLE depends on the partition coefficient of the analyte, which is influenced by factors such as pH and the choice of organic solvent. libretexts.org

For the analysis of procainamide and its metabolites, LLE has been historically employed. A typical procedure involves adjusting the pH of the biological sample (e.g., plasma) to render the analytes in their neutral, more organic-soluble form, followed by extraction with a water-immiscible organic solvent like methylene (B1212753) chloride. researchgate.net The organic layer containing the analytes is then separated, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis. researchgate.net

A modified LLE technique, known as salting-out assisted LLE (SALLE), can enhance extraction efficiency. chromatographyonline.com This method involves adding a salt to the aqueous phase to decrease the solubility of the analyte and promote its transfer into the organic phase. chromatographyonline.com For instance, acetonitrile in combination with a salt like magnesium sulfate (B86663) has been used for the extraction of drugs from plasma. chromatographyonline.com

While effective, traditional LLE can be labor-intensive and may suffer from issues like emulsion formation and incomplete phase separation. dmbj.org.rs However, variations of the technique, such as those that induce protein precipitation and phase separation through the addition of salts, can lead to higher extraction yields and cleaner extracts. dmbj.org.rs

Table 2: Example of a Liquid-Liquid Extraction Protocol for Procainamide and its Metabolites

| Step | Procedure |

|---|---|

| 1. Sample Preparation | To a volume of plasma, add an internal standard. |

| 2. pH Adjustment | Add a basic solution (e.g., sodium hydroxide) to adjust the pH, ensuring the analytes are in their neutral form. researchgate.net |

| 3. Extraction | Add an immiscible organic solvent (e.g., methylene chloride) and vortex to mix thoroughly. researchgate.net |

| 4. Phase Separation | Centrifuge the mixture to separate the aqueous and organic layers. |

| 5. Collection | Transfer the organic layer to a clean tube. |

| 6. Evaporation | Evaporate the organic solvent to dryness under a stream of nitrogen. |

| 7. Reconstitution | Reconstitute the residue in a small volume of mobile phase for analysis. researchgate.net |

This table outlines a general LLE procedure based on established methods for procainamide analysis.

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility, thermal stability, or enhanced detectability. gcms.czchromatographyonline.com For chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can significantly improve sensitivity and selectivity. ddtjournal.comnih.gov

For N-nitroso compounds, derivatization can be particularly useful. While specific derivatization strategies for this compound are not extensively detailed in the provided search results, general principles for related compounds can be considered. For instance, silylation is a common derivatization technique that replaces active hydrogens in functional groups with a silyl (B83357) group, reducing polarity and increasing volatility for GC analysis. gcms.cz

For LC-MS/MS analysis, derivatization aims to introduce a chargeable moiety to the analyte, thereby enhancing its ionization efficiency in the mass spectrometer's source. ddtjournal.com Reagents like dansyl chloride are known to react with phenols and amines, introducing a group that is readily ionizable. ddtjournal.comsigmaaldrich.com Given the structure of this compound, which contains an aromatic amine and an amide group, derivatization could potentially target these functionalities to improve detection limits.

Another approach involves derivatization to introduce a fluorescent tag to the molecule, allowing for highly sensitive detection by fluorescence-based methods. chromatographyonline.com Reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with amines to produce fluorescent derivatives. chromatographyonline.com

Table 3: Potential Derivatization Strategies

| Derivatization Technique | Target Functional Group | Purpose |

|---|---|---|

| Silylation | Amine, Amide | Increase volatility and thermal stability for GC analysis. gcms.cz |

| Acylation | Amine | Reduce polarity and improve chromatographic properties. chromatographyonline.com |

| Dansylation | Phenolic or Amine groups | Enhance ionization efficiency for LC-MS, introduce a fluorescent tag. ddtjournal.comsigmaaldrich.com |

| Fluorescent Labeling (e.g., with NBD-Cl) | Amine | Allow for highly sensitive fluorescence detection. chromatographyonline.com |

This table suggests potential derivatization strategies based on the functional groups present in this compound and general derivatization principles.

Liquid-Liquid Extraction (LLE)

Spectroscopic Methods for Mechanistic Studies (e.g., UV-Vis Absorption, Fluorescence)

Spectroscopic techniques are invaluable for studying the properties and reactions of molecules like this compound.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This technique can provide both qualitative and quantitative information about a compound. libretexts.org The absorption spectrum is characteristic of the molecule's electronic structure, and the absorbance at a specific wavelength is proportional to its concentration, as described by the Beer-Lambert Law. libretexts.org

For N-nitroso compounds, UV-Vis spectra typically show two absorption maxima. pmda.go.jp One maximum is observed around 230 nm, and another, less intense maximum appears around 330 nm. pmda.go.jp The UV-Vis spectrum of a compound can be influenced by the solvent and the pH of the solution. researchgate.net For example, the spectrum of 4-nitrophenol, a related nitroaromatic compound, shows a significant shift in its absorption maximum depending on the pH due to the equilibrium between its neutral and ionized forms. researchgate.net Similar pH-dependent spectral changes could be anticipated for this compound. The determination of the UV-Vis absorption spectrum is a fundamental step in photochemical studies, as it indicates the wavelengths at which a compound may undergo photodegradation. oecd.orgoecd.org

Table 4: Typical UV-Vis Absorption Maxima for N-Nitroso Compounds

| Compound Class | Approximate λmax 1 (nm) | Approximate λmax 2 (nm) |

|---|

This table is based on general information for N-nitroso compounds. pmda.go.jp

Fluorescence spectroscopy is a highly sensitive and selective analytical technique that measures the emission of light from a molecule after it has absorbed light. denovix.comjasco-global.com A molecule that can fluoresce is called a fluorophore. While not all molecules are naturally fluorescent, some can be chemically modified with a fluorescent tag (derivatization) to enable their detection by this method. jasco-global.com

The intensity and wavelength of the emitted fluorescence are characteristic of the fluorophore and its environment. jasco-global.com This makes fluorescence spectroscopy a powerful tool for quantitative analysis and for probing molecular interactions. jasco-global.com The technique is generally more sensitive than absorption spectroscopy because it measures emitted light against a dark background, rather than a small decrease in the intensity of a bright signal. denovix.comjasco-global.com

The applicability of fluorescence spectroscopy to directly study this compound would depend on its intrinsic fluorescence properties. Many aromatic compounds exhibit fluorescence, and it is possible that this compound possesses some native fluorescence. If not, derivatization with a fluorescent probe would be necessary for analysis. The fluorescence characteristics of olive oil, for example, which contains multiple fluorescent components like tocopherols (B72186) and phenolic compounds, are complex and require advanced techniques like total luminescence or synchronous scanning fluorescence for analysis. researchgate.net A similar multi-component analysis approach could be relevant if this compound is studied in a complex biological sample containing other fluorescent species.

Table 5: Comparison of UV-Vis Absorption and Fluorescence Spectroscopy

| Feature | UV-Vis Absorption Spectroscopy | Fluorescence Spectroscopy |

|---|---|---|

| Principle | Measures the amount of light absorbed by a sample. libretexts.org | Measures the amount of light emitted by a sample after excitation. jasco-global.com |

| Sensitivity | Generally lower. denovix.com | Generally higher. denovix.comjasco-global.com |

| Selectivity | Moderate. | High, especially with specific labeling. jasco-global.com |

| Instrumentation | Spectrophotometer. jasco-global.com | Spectrofluorometer. jasco-global.com |

| Application to this compound | Useful for quantification and studying photochemical properties. oecd.org | Potentially very sensitive for quantification, may require derivatization. |

This table provides a comparative overview of the two spectroscopic techniques.

Computational and Theoretical Approaches in 4 Nitrosoprocainamide Research

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. These methods are pivotal for understanding the three-dimensional structural and energetic properties of compounds like 4-nitrosoprocainamide and their interactions with biological macromolecules.

Quantum mechanics (QM) provides a fundamental description of electron behavior and is used to model chemical reactions with high accuracy. researchgate.net For this compound, QM calculations are essential for elucidating the bioactivation pathways leading to its formation and subsequent reactions that may confer toxicity. The formation of this compound is believed to occur via N-hydroxylation of the parent drug procainamide (B1213733) by cytochrome P450 enzymes (specifically CYP2D6), followed by autooxidation of the resulting N-hydroxyprocainamide. researchgate.net